Apinaca

Cannabinoid Pharmacology Receptor Binding Affinity Synthetic Cannabinoid Potency

Forensic toxicology laboratories developing LC-MS/MS methods for synthetic cannabinoid detection face a critical isomer identification challenge: APINACA and its 2-adamantyl positional isomer share nearly identical chromatographic retention times, leading to potential misidentification. This certified reference material resolves this ambiguity with isomer-specific GC-EI-MS fragmentation patterns. • ISO/IEC 17025 & ISO 17034 accredited • CB1 EC50 = 142 nM (full agonist); CB2 EC50 = 141 nM (partial agonist) • Batch-specific CoA with metrological traceability • DEA-exempt preparation available for qualified institutions

Molecular Formula C23H31N3O
Molecular Weight 365.5 g/mol
CAS No. 1345973-53-6
Cat. No. B605536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApinaca
CAS1345973-53-6
SynonymsAPINACA;  N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide;  RAPINACA;  AKB48;  AKB-48;  AKB 48
Molecular FormulaC23H31N3O
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)
InChIKeyUCTCCIPCJZKWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APINACA: Synthetic Cannabinoid Agonist


APINACA (synonym AKB48; IUPAC: N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide; CAS 1345973-53-6; molecular formula C23H31N3O; molecular weight 365.52 g·mol⁻¹) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide structural class [1]. It was first identified in March 2012 by Japanese forensic laboratories as an ingredient in illicit synthetic cannabis smoking blends, co-occurring with the structurally related compound APICA [2]. APINACA is characterized by an indazole heterocyclic core bearing an N1-pentyl chain and a 3-carboxamide-linked 1-adamantyl group [3]. The compound acts as a full agonist at cannabinoid receptor type 1 (CB1) and a partial agonist at cannabinoid receptor type 2 (CB2) [4]. As a Schedule I controlled substance in the United States and internationally regulated, APINACA is exclusively available as a certified reference material for forensic, clinical toxicology, and research applications .

Forensic CRM ISO 17025/17034 certified reference material for method validation
Isomer-Specific 1-adamantyl positional isomer for unambiguous GC-MS identification
Moderate Potency CB1/CB2 agonist research tool with nanomolar-range functional activity

Why APINACA Cannot Be Substituted


APINACA occupies a distinct structural and pharmacological niche within the indazole-carboxamide synthetic cannabinoid class that precludes generic substitution. Two independently reported CB1 binding affinity datasets exist: one reporting a Ki of 304.5 nM (with EC50 of 585 nM) [1] and a more recent study reporting a substantially higher affinity Ki of 3.24 nM (with EC50 of 142 nM) [2]. This approximately 94-fold difference in reported affinity values has critical implications for experimental design—the choice of reference standard and batch-specific characterization directly impacts quantitative analytical method validation . Furthermore, APINACA lacks the terminal fluorination present in its derivative 5F-AKB48 (5F-APINACA), which alters both CB1/CB2 receptor activation profiles and metabolic fate [3]. Critically, APINACA exists as 1-adamantyl and 2-adamantyl positional isomers with nearly identical chromatographic retention times but distinct electron ionization mass spectrometry fragmentation patterns—a differentiation challenge that demands isomer-resolved reference materials for unambiguous forensic identification [4]. In contrast, more potent later-generation SCRAs such as ADB-PINACA (EC50 = 0.52 nM at CB1) exhibit over 270-fold higher functional potency than APINACA [5]. These cumulative differences in reported affinity, functional agonist activity, metabolic liability, and isomeric complexity establish that APINACA cannot be interchangeably used with its fluorinated derivatives, indole-based analogs (e.g., APICA), or valinamide/tert-leucinamide-containing indazole SCRAs without compromising experimental reproducibility.

Target APINACA Indazole-3-carboxamide without terminal fluorination
5F-AKB48 Fluorination shifts profile Terminal fluorine alters CB1/CB2 activation and metabolic fate
Target APINACA Moderate-potency full CB1 agonist with partial CB2 activity
ADB-PINACA Potency gap limits comparability Much higher functional potency may shift assay conditions required
Target 1-Adamantyl APINACA Characteristic EI-MS fragmentation at m/z 294, 280, 145
2-Adamantyl APINACA Co-elution risk without isomer resolution Positional isomers share retention times; require resolved standards

APINACA: Pharmacological and Analytical Comparisons


CB1 Affinity vs. Δ⁹-THC and JWH-018

APINACA demonstrates a CB1 receptor binding affinity (Ki = 3.24 nM) that is 8.75-fold higher than Δ⁹-THC (Ki = 28.35 nM) and 2.97-fold higher than the first-generation synthetic cannabinoid JWH-018 (Ki = 9.62 nM), as determined in a 2019 study using radioligand competition binding assays [1]. Notably, an earlier study reported a substantially lower affinity (Ki = 304.5 nM) for APINACA at CB1, representing a 94-fold difference that may reflect batch variability, assay conditions, or isomeric composition [2].

CB1 Affinity vs Δ⁹-THC
Reported
Ki = 3.24 nM vs 28.35 nM (Δ⁹-THC) and 9.62 nM (JWH-018); 8.75× and 2.97× higher affinity
Supports CB1 binding study fit
94-fold inter-study Ki variation reported; batch-specific characterization needed
Cannabinoid Pharmacology Receptor Binding Affinity Synthetic Cannabinoid Potency

CB1 and CB2 Functional Activity

APINACA functions as a full agonist at CB1 receptors with an EC50 of 142 nM and as a partial agonist at CB2 receptors with an EC50 of 141 nM, as measured in a fluorometric membrane potential assay [1]. This contrasts with the much higher functional potency of later-generation SCRAs such as ADB-PINACA, which exhibits an EC50 of 0.52 nM at CB1—representing a 273-fold greater potency than APINACA [2]. The near-equivalent EC50 values at CB1 (142 nM) and CB2 (141 nM) indicate APINACA lacks pronounced CB2 functional selectivity under these assay conditions [1].

CB1/CB2 Functional Activity
Reported
CB1 EC50 = 142 nM (full agonist); CB2 EC50 = 141 nM (partial agonist)
Moderate-potency functional profile; no pronounced CB2 selectivity
273× lower functional potency than ADB-PINACA at CB1
Cannabinoid Receptor Function Agonist Pharmacology EC50 Determination

In Vivo Cannabimimetic Activity vs. 5F-AKB48

In male CD-1 mice, both APINACA (AKB48) and its fluorinated derivative 5F-AKB48 induced the classical cannabinoid tetrad of effects (hypothermia, catalepsy, analgesia, and locomotor suppression) in a dose-dependent manner [1]. However, fluorination at the terminal pentyl position (5F-AKB48) increased the potency and/or efficacy of the cannabimimetic response relative to the parent compound APINACA [1]. In separate studies, 5F-AKB48 produced time- and dose-dependent cannabimimetic effects in mice that were more potent but shorter acting than those of Δ⁹-THC, with all effects attenuated by the selective CB1 antagonist rimonabant [2].

In Vivo Tetrad vs 5F-AKB48
Head-to-head
5F-AKB48 showed increased potency/efficacy relative to APINACA in CD-1 mice; CB1 antagonist-reversible effects
Fluorination shifts in vivo cannabimimetic response
Dose-dependent tetrad endpoints; full dose-response data in source study
Behavioral Pharmacology In Vivo Efficacy Cannabimimetic Tetrad

GC-EI-MS Differentiation of Adamantyl Isomers

APINACA exists as two positional isomers differentiated by the adamantyl attachment point: 1-adamantyl-APINACA (CAS 1345973-53-6) and 2-adamantyl-APINACA (CAS 1400742-54-2). Although these isomers exhibit similar gas chromatographic retention times, they produce distinct and characteristic fragmentation patterns in electron ionization mass spectrometry (GC-EI-MS) that enable unambiguous discrimination [1]. Specifically, the relative abundances of fragment ions m/z 294, 280, and 145 differ substantially between the two isomers, providing a reliable diagnostic signature for forensic identification [1].

Adamantyl Isomer MS
Method context
1-adamantyl vs 2-adamantyl: distinct EI-MS fragmentation at m/z 294, 280, 145 despite similar GC retention
Isomer-resolved standards recommended for unambiguous identification
Co-elution risk without isomer-specific reference materials
Forensic Toxicology Mass Spectrometry Isomer Identification

Metabolic Bias: Adamantyl Oxidation vs. Defluorination

Quantitative kinetic studies of 5F-APINACA (5F-AKB48) metabolism in human liver microsomes reveal that adamantyl hydroxylation is the overwhelmingly dominant metabolic pathway, with an overall efficiency 17-fold higher than that of oxidative defluorination at the N-pentyl terminus [1]. This metabolic bias indicates that for the non-fluorinated parent compound APINACA, which lacks the terminal fluorine atom entirely, adamantyl hydroxylation is expected to be the predominant—and likely exclusive—Phase I metabolic route [2]. This contrasts with fluorinated derivatives where defluorination introduces additional metabolite species.

Adamantyl Oxidation Bias
Class-level
17-fold higher adamantyl hydroxylation efficiency vs oxidative defluorination in human liver microsomes
Adamantyl hydroxylation as dominant metabolic route
Inferred from 5F-APINACA kinetic data; APINACA lacks defluorination pathway
Drug Metabolism Cytochrome P450 Kinetics Forensic Toxicology

CRM Certification: ISO 17025/17034

APINACA is commercially available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, providing metrologically traceable certified property values with stated uncertainties . Alternative suppliers provide APINACA as a certified solution standard (100 μg/mL in methanol) suitable for use as starting material in calibrators and controls for GC/MS or LC/MS synthetic cannabinoid testing methods . Unlike later-generation indazole-carboxamide SCRAs such as ADB-PINACA, APINACA CRM is available as a DEA-exempt preparation (DEA registration not required for purchase), streamlining procurement for qualified institutions .

ISO 17025/17034 CRM
Data to verify
DEA-exempt certified reference material with metrologically traceable property values
Supports quantitative method validation workflows
Supplier certification claims; verify against procurement requirements
Analytical Chemistry Forensic Standards Quality Assurance

APINACA: Research Applications


Forensic Method Development and Validation

Forensic toxicology laboratories developing and validating GC-MS or LC-MS/MS methods for synthetic cannabinoid detection should select APINACA as a representative moderate-potency indazole-carboxamide class standard. The compound's CB1 EC50 of 142 nM positions it appropriately for method development without the extreme potency-associated safety handling concerns of sub-nanomolar SCRAs such as ADB-PINACA (EC50 = 0.52 nM) [1]. Critically, the availability of APINACA as an ISO/IEC 17025 and ISO 17034 certified reference material with full metrological traceability ensures quantitative method accuracy . The demonstrated GC-EI-MS discrimination capability between 1-adamantyl and 2-adamantyl positional isomers further supports APINACA's utility in isomer-specific method development [2].

In Vitro Cannabinoid Receptor Pharmacology

Researchers conducting in vitro cannabinoid receptor pharmacology experiments requiring a fully characterized reference agonist should utilize APINACA as a baseline comparator compound. APINACA has been extensively profiled in both radioligand binding assays (Ki = 3.24 nM at CB1; Ki = 1.68 nM at CB2) and functional membrane potential assays (EC50 = 142 nM at CB1 as full agonist; EC50 = 141 nM at CB2 as partial agonist) [1]. This dual characterization—binding affinity plus functional efficacy—is more comprehensive than that available for many newer SCRAs. The compound's well-defined partial agonist behavior at CB2 (contrasting with full agonist activity at CB1) makes it a valuable tool for studying biased agonism and receptor-specific signaling pathways [1].

In Vivo Behavioral Pharmacology Studies

Behavioral pharmacology laboratories conducting in vivo cannabinoid tetrad studies in rodents should employ APINACA as a reference baseline compound for comparative evaluation of novel SCRAs. APINACA's in vivo profile—inducing hypothermia, analgesia, catalepsy, and locomotor suppression in CD-1 mice—has been rigorously characterized against both its fluorinated derivative 5F-AKB48 and Δ⁹-THC [1]. The documented potency increase associated with terminal fluorination (5F-AKB48 > APINACA) provides a quantitative benchmark for evaluating the in vivo impact of structural modifications [1]. Additionally, the availability of CB1 antagonist (AM 251) reversal data confirms CB1-specific mediation of APINACA's behavioral effects [1].

Metabolic Pathway and Biomarker Identification

Toxicology researchers investigating the metabolism of adamantyl-containing synthetic cannabinoids should prioritize APINACA as a model compound for studying adamantyl hydroxylation pathways. Quantitative kinetic studies of the structurally analogous 5F-APINACA have established that adamantyl oxidation is the overwhelmingly dominant metabolic route, occurring with 17-fold greater efficiency than competing defluorination pathways [1]. For the non-fluorinated parent APINACA, adamantyl mono-, di-, and trihydroxylation are expected to represent the exclusive Phase I metabolic products, simplifying metabolite profiling and urinary biomarker identification . The established role of CYP2D6, CYP2J2, CYP3A4, and CYP3A5 in catalyzing these hydroxylations provides a defined enzymatic framework for inhibition and polymorphism studies [1].

Application
Selection Property
Validation Focus
Forensic method development
Certified reference standard with isomer-specific characterization
Isomer discrimination and quantitative calibration
CB1/CB2 receptor pharmacology
Dual binding and functional characterization profile
Full/partial agonist behavior at CB1/CB2
In vivo cannabinoid tetrad research
Documented cannabimimetic profile vs fluorinated derivative
CB1-specific behavioral endpoint mediation
Adamantyl-cannabinoid metabolism research
Non-fluorinated scaffold simplifies metabolite profiling
Adamantyl hydroxylation pathway characterization

Technical Documentation Hub

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39 linked technical documents
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